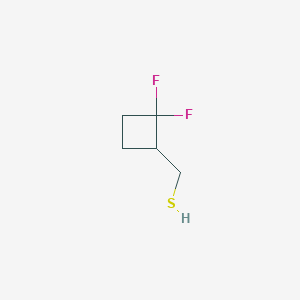

(2,2-Difluorocyclobutyl)methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2-difluorocyclobutyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2S/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMYTWQPRDFJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CS)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Sulfur Nucleophiles with gem-Difluorocyclobutane Scaffolds: A Technical Guide for Advanced Drug Discovery

Abstract

The gem-difluorocyclobutane motif has emerged as a compelling structural element in contemporary medicinal chemistry, prized for its ability to modulate key physicochemical and pharmacological properties of bioactive molecules.[1][2] This guide provides an in-depth technical overview of the synthesis, properties, and applications of gem-difluorocyclobutane thiol and thioether building blocks. We will explore the nuanced synthetic strategies required to access these valuable scaffolds, with a particular focus on robust, scalable methodologies amenable to drug discovery programs. The discussion will encompass the underlying reaction mechanisms, the rationale for specific experimental choices, and the subsequent utility of these building blocks in the construction of complex molecular architectures. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these fluorinated scaffolds.

Introduction: The Rise of gem-Difluorocyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] The gem-difluoromethylene (CF2) group, in particular, offers a unique combination of properties. It can act as a bioisostere for carbonyl groups or ethers, enhance metabolic stability by blocking sites of oxidation, and modulate the pKa of neighboring functional groups through its strong electron-withdrawing nature.[2][3]

When incorporated into a cyclobutane ring, the CF2 moiety imparts a distinct conformational rigidity and polarity, creating a scaffold that is both compact and lipophilic.[2] This combination has proven highly advantageous in drug design, as exemplified by the inclusion of a gem-difluorocyclobutane motif in FDA-approved drugs like Ivosidenib, where it was critical for enhancing metabolic stability while maintaining potency.[1] The strategic value of 1,1-disubstituted gem-difluorocyclobutanes is further underscored in their ability to block metabolic weak spots and stabilize bioactive conformations.[1][2]

Despite their clear potential, the synthetic accessibility of diversely functionalized gem-difluorocyclobutanes has been a limiting factor. This guide focuses specifically on the incorporation of sulfur-based functionalities, providing a roadmap for the synthesis and application of gem-difluorocyclobutane thiol and thioether building blocks.

Synthetic Strategies for Accessing gem-Difluorocyclobutane Thioethers

The direct functionalization of 3,3-difluorocyclobutanone, a commercially available starting material, presents a logical and convergent approach to 1,1-disubstituted gem-difluorocyclobutanes. However, this ketone is highly susceptible to elimination of HF in the presence of common organometallic reagents such as Grignard or organolithium reagents.

Overcoming Synthetic Hurdles: The Organolanthanum Approach

A pivotal breakthrough in the synthesis of gem-difluorocyclobutanol intermediates involves the use of organolanthanum reagents. These reagents, generated in situ from organolithiums and lanthanum chloride, exhibit reduced basicity, which effectively suppresses the undesired elimination pathway and allows for the efficient addition of a wide range of carbon nucleophiles to 3,3-difluorocyclobutanone. This method provides access to a diverse array of 1-substituted-3,3-difluorocyclobutan-1-ols, which are the key precursors for subsequent functionalization with thiols.

Iron-Catalyzed Nucleophilic Substitution: A Gateway to Thioethers

With the gem-difluorocyclobutanol scaffold in hand, the introduction of a thiol nucleophile is achieved through an iron-catalyzed substitution reaction. This process is believed to proceed through the formation of a transient gem-difluorocyclobutyl carbocation, which is then trapped by the thiol.

The choice of a mild Lewis acid catalyst, such as iron(III) chloride, is crucial for promoting the formation of the carbocation intermediate from the tertiary alcohol without inducing undesired side reactions. This methodology has been shown to be effective for a range of thiophenols, as well as benzylic and aliphatic thiols.

Experimental Protocols

Synthesis of a Representative 1-Aryl-3,3-difluorocyclobutanol Intermediate

Reaction:

-

Step 1: Formation of the Organolanthanum Reagent: An appropriate aryllithium is generated in situ and then transmetalated with anhydrous lanthanum(III) chloride.

-

Step 2: Nucleophilic Addition: The resulting organolanthanum reagent is reacted with 3,3-difluorocyclobutanone at low temperature.

Detailed Protocol:

-

To a solution of anhydrous lanthanum(III) chloride (LaCl3) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the aryllithium reagent dropwise at -78 °C.

-

Stir the resulting suspension at -78 °C for 1 hour to ensure complete formation of the organolanthanum reagent.

-

Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours), monitoring by TLC or LC-MS for the consumption of the ketone.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.

Iron-Catalyzed Synthesis of a 1-Aryl-3,3-difluorocyclobutyl Thioether

Reaction: The 1-aryl-3,3-difluorocyclobutanol is reacted with a thiol in the presence of a catalytic amount of iron(III) chloride.

Detailed Protocol:

-

To a solution of the 1-aryl-3,3-difluorocyclobutanol and the desired thiol (typically 1.2-1.5 equivalents) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) under an inert atmosphere, add iron(III) chloride (FeCl3, typically 10 mol%).

-

Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a period of time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target 1-aryl-3,3-difluorocyclobutyl thioether.

Physicochemical Properties and Structural Insights

The incorporation of the gem-difluoro group and the thioether linkage significantly influences the physicochemical properties of the cyclobutane scaffold.

| Property | Influence of gem-Difluorination | Influence of Thioether Moiety |

| Lipophilicity (LogP) | Generally increases lipophilicity, although the effect can be complex and influenced by other substituents and overall molecular conformation.[4] | The sulfur atom can either increase or decrease lipophilicity depending on the nature of the substituent on the sulfur. |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of the CF2 group significantly lowers the pKa of nearby acidic protons and decreases the basicity of neighboring amines.[5][6] | The thioether is generally considered a weakly basic functionality. |

| Metabolic Stability | The gem-difluoro group is highly resistant to oxidative metabolism, often blocking metabolic "hot spots".[1] | Thioethers are susceptible to oxidation to the corresponding sulfoxide and sulfone, which can be a metabolic pathway. |

| Conformation | The gem-difluoro group influences the puckering of the cyclobutane ring, leading to preferred conformations. | The substituent on the sulfur atom will have its own conformational preferences. |

The interplay of these properties makes gem-difluorocyclobutane thioethers attractive for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

Synthetic Utility and Applications in Drug Discovery

The gem-difluorocyclobutane thioether building blocks are versatile intermediates for further synthetic transformations. The thioether linkage itself can be a handle for diversification.

Oxidation to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using standard oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).[2] This transformation introduces new functionalities with altered electronic and steric properties, and the potential for hydrogen bonding.

Further Functionalization

If the aryl group on the thioether contains a suitable handle, such as a bromide, it can be subjected to further cross-coupling reactions, like the Suzuki-Miyaura coupling.[2] This demonstrates the stability of the gem-difluorocyclobutane thioether scaffold to a range of reaction conditions, allowing for late-stage diversification.

The strategic placement of a gem-difluorocyclobutane thioether moiety can be used to:

-

Modulate Lipophilicity and Solubility: Fine-tuning these properties is critical for oral bioavailability and overall drug-likeness.

-

Enhance Metabolic Stability: While the thioether can be a site of metabolism, its oxidation to sulfoxides and sulfones can sometimes lead to metabolites with desirable activity or pharmacokinetic profiles. The core gem-difluorocyclobutane ring remains highly stable.

-

Explore New Chemical Space: These building blocks provide access to novel three-dimensional structures that can lead to improved potency and selectivity for biological targets.

Conclusion

gem-Difluorocyclobutane thiol and thioether building blocks represent a valuable addition to the medicinal chemist's toolbox. The synthetic challenges associated with their preparation have been largely overcome through the development of robust methodologies, such as the use of organolanthanum reagents and iron-catalyzed nucleophilic substitution. These building blocks offer a unique combination of physicochemical properties that can be strategically employed to address common challenges in drug discovery, including metabolic instability and suboptimal ADME profiles. As our understanding of the interplay between structure and function continues to grow, the creative application of these and other fluorinated scaffolds will undoubtedly lead to the development of the next generation of innovative therapeutics.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for gem-difluorocyclobutane thioethers.

Key Structures

Caption: Key chemical structures in the synthesis.

References

-

Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Han, W., et al. (2020). Iron-Catalyzed Direct Cross-Coupling of Ethers and Thioether with Alcohols for the Synthesis of Mixed Acetals. Organic Chemistry Portal. [Link]

- Grygorenko, O. O., et al. (2025). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery. ChemPlusChem.

-

Mykhailiuk, P. K., et al. (2022). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. [Link]

-

Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

- Hu, J., et al. (2018). Difluorocarbene-Induced Ring-Opening Difluoromethylation-Halogenation of Cyclic (Thio)Ethers with TMSCF2X (X=Br, Cl).

-

Gouverneur, V., et al. (2017). Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Journal of the American Chemical Society. [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

An efficient protocol for the synthesis of thioethers via iron-catalyzed cross-coupling reaction and its mechanistic investigation. (2018). Morning Star College, Angamaly. [Link]

-

Gouverneur, V., et al. (2023). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. ChemRxiv. [Link]

-

Hu, J., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

-

Mykhailiuk, P. K. (2025). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

-

Gouverneur, V., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. PMC. [Link]

-

Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Bull, J. A., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

-

Gouverneur, V., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

The Strategic Incorporation of Fluorinated Aliphatic Thiols in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Subtle Power of a Single Atom

In the intricate dance of drug design, the strategic placement of a single atom can dramatically alter the entire performance. Among the elemental tools at the medicinal chemist's disposal, fluorine has risen to prominence, not as a sledgehammer, but as a scalpel of remarkable precision.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the immense strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile in ways that are often profound and occasionally counterintuitive.[3][4] This guide delves into a specific, yet increasingly vital, application of this remarkable element: the use of fluorinated aliphatic thiols.

From enhancing metabolic stability to modulating acidity and lipophilicity, these building blocks offer a powerful toolkit for overcoming common challenges in drug development.[2][5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not just a theoretical overview, but also actionable protocols and field-proven insights into the synthesis and application of these valuable compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.

The Fluorine Advantage: Modulating Key Physicochemical Properties

The introduction of fluorine into an aliphatic thiol scaffold can have a profound impact on several key parameters that govern a drug candidate's behavior in a biological system.[4]

Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the thiol proton. As the degree of fluorination on the α- or β-carbon increases, the pKa of the thiol decreases, making it more acidic. This modulation of pKa can have significant implications for a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[6][7]

Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is more nuanced and can be counterintuitive.[8] While the trifluoromethyl group is known to be highly lipophilic, the introduction of a single fluorine atom can sometimes decrease lipophilicity.[9] The position and number of fluorine atoms play a critical role. For instance, in some series, a parabolic relationship is observed where monofluorination decreases lipophilicity compared to the non-fluorinated parent, while further fluorination increases it.[8] This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[12][13] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[14] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][12]

Comparative Physicochemical Properties of Fluorinated Ethanethiols

To illustrate these effects, the following table summarizes the experimental and estimated physicochemical properties of ethanethiol and its fluorinated analogues.

| Compound | Molecular Formula | pKa (experimental/estimated) | LogP (experimental/estimated) |

| Ethanethiol | C₂H₅SH | 10.6[12][15] | 1.27[16] |

| 2-Fluoroethanethiol | C₂H₄FSH | ~9.6 (estimated) | 0.9 (Computed by XLogP3)[9] |

| 2,2-Difluoroethanethiol | C₂H₃F₂SH | ~8.5 (estimated) | 1.2 (estimated) |

| 2,2,2-Trifluoroethanethiol | C₂H₂F₃SH | ~7.8 (estimated) | 1.6 (Computed by XLogP3-AA)[17] |

Note: Estimated pKa values are based on the known acidifying effect of fluorine substitution on neighboring protons. Estimated LogP values are based on computational models and may vary from experimental values.

Synthetic Strategies for Accessing Fluorinated Aliphatic Thiols

The ability to efficiently and selectively introduce fluorinated thiol moieties is paramount to their application in medicinal chemistry. A variety of synthetic methods have been developed, ranging from the direct fluorination of thiols to the construction of fluorinated building blocks.

Synthesis of Trifluoromethyl Thioethers and Disulfides

The trifluoromethylthio (-SCF₃) group is a highly sought-after moiety due to its significant impact on lipophilicity and metabolic stability.[13] Electrophilic trifluoromethylthiolating reagents are commonly employed for this purpose.

N-(Trifluoromethylthio)saccharin is a stable, crystalline solid that serves as a potent electrophilic "SCF₃⁺" source.[3] Its synthesis is a multi-step process that begins with the chlorination of saccharin.[3][18]

Experimental Protocol: Synthesis of N-(Trifluoromethylthio)saccharin [1][3][18]

Step A: Preparation of N-Chlorosaccharin

-

To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).

-

Stir the suspension vigorously under a nitrogen atmosphere.

-

Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms.

-

Stir the mixture for 5 minutes.

-

Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).

-

Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.

Step B: Preparation of tris-Silver(I) trifluoromethanethiolate acetonitrile solvate This reagent is often prepared in situ or obtained from commercial sources. The synthesis involves the reaction of AgF with carbon disulfide.

Step C: Preparation of N-(Trifluoromethylthio)saccharin

-

In a suitable reaction vessel, dissolve N-chlorosaccharin in acetonitrile.

-

Add tris-Silver(I) trifluoromethanethiolate acetonitrile solvate.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite to remove silver salts.

-

Evaporate the acetonitrile under reduced pressure.

-

The residue is then taken up in dichloromethane, and the solution is filtered again through Celite.

-

The dichloromethane is evaporated under reduced pressure to afford N-(Trifluoromethylthio)saccharin as a white solid.

With a reliable electrophilic SCF₃ source in hand, the synthesis of trifluoromethyl disulfides from a variety of thiols can be achieved. This reaction is typically promoted by a Brønsted acid.[2][4]

Experimental Protocol: Trifluoromethylthiolation of Thiols [2]

-

To a reaction vessel, add the thiol substrate (0.5 mmol) and N-phenyltrifluoromethanesulfenamide (1, 0.6 mmol) in dichloromethane (5 mL) under an argon atmosphere.

-

Add trifluoromethanesulfonic acid (TfOH, 0.6 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethyl disulfide.

The proposed mechanism for this reaction involves the protonation of the sulfenamide nitrogen, which increases the electrophilicity of the sulfur atom, facilitating nucleophilic attack by the thiol.

Synthesis of Difluoromethyl Thioethers

The difluoromethylthio (-SCF₂H) group is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, making it an attractive moiety in drug design.[18][19]

A straightforward method for the synthesis of difluoromethyl thioethers involves the reaction of thiols with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[19]

Experimental Protocol: Direct S-difluoromethylation of Thiols [19]

-

A mixture of the thiol (1.0 mmol), sodium chlorodifluoroacetate (1.5 mmol), and DMF (5 mL) is placed in a sealed tube.

-

The reaction mixture is stirred at 95 °C for 4 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give the corresponding difluoromethyl thioether.

Synthesis of Monofluoroalkyl Thiols

The synthesis of monofluoroalkyl thiols often involves a two-step process: formation of a thioacetate followed by hydrolysis. This approach avoids the direct handling of volatile and odorous thiols.

This protocol provides a general method for the preparation of 2-fluoroethanethiol.

Experimental Protocol: Synthesis of 2-Fluoroethanethiol [7][20]

Step A: Synthesis of S-(2-Fluoroethyl) thioacetate

-

In a round-bottom flask, dissolve potassium thioacetate (1.2 equivalents) in a suitable solvent such as DMF or acetone.

-

Add 1-bromo-2-fluoroethane (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude S-(2-fluoroethyl) thioacetate.

Step B: Hydrolysis to 2-Fluoroethanethiol

-

Dissolve the crude S-(2-fluoroethyl) thioacetate in ethanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and neutralize with a degassed 2 M HCl solution.

-

Transfer the mixture to a separatory funnel under an inert atmosphere and extract with degassed diethyl ether.

-

Wash the organic layer with degassed water and dry over anhydrous Na₂SO₄.

-

Remove the solvent at 40 °C using a rotary evaporator to yield 2-fluoroethanethiol.

Applications in Medicinal Chemistry

Fluorinated aliphatic thiols are versatile tools in medicinal chemistry, finding applications in peptide and protein modification, enzyme inhibition, and PET imaging.

Peptide and Protein Modification

The unique reactivity of the thiol group makes it an excellent handle for bioconjugation. Fluorinated thiols can be incorporated into peptides and proteins to enhance their therapeutic properties or to introduce probes for studying their function.[21][22]

Fluorinated cysteine analogs can be incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis protocols. The trityl (Trt) protecting group is commonly used for the cysteine thiol due to its lability under acidic conditions used for cleavage from the resin.[14][18][23]

Experimental Protocol: Fmoc-SPPS of a Cysteine-Containing Peptide [15][18][21][24]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF, DCM, and DMF.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence. For the fluorinated cysteine, use Fmoc-Cys(Trt)-OH (or a fluorinated analog thereof).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[8][23]

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and purify by reverse-phase HPLC.

The thiol group of a fluorinated aliphatic thiol can readily react with a maleimide-functionalized molecule to form a stable thioether linkage. This is a widely used strategy for labeling proteins and other biomolecules.[4][5][8]

Experimental Protocol: Maleimide Labeling of a Protein with a Thiol-Reactive Probe [4][5][8][14]

-

Prepare Protein Solution: Dissolve the protein (e.g., an antibody) at 7.5-15 mg/mL in a suitable buffer (e.g., PBS, pH 7-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.

-

Prepare Probe Stock Solution: Dissolve the maleimide-functionalized probe (containing a fluorinated aliphatic thiol) in anhydrous DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add the probe stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe. Incubate at room temperature for 2 hours or overnight at 4 °C, protected from light.

-

Purification: Separate the labeled protein from the unreacted probe using a desalting column or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.

Enzyme Inhibition

Fluorinated aliphatic thiols and their derivatives have been explored as inhibitors of various enzymes, particularly proteases. The electrophilic nature of fluorinated ketones, for instance, makes them effective covalent inhibitors of cysteine and serine proteases.[25][26]

Peptidyl fluoromethyl ketones are potent inhibitors of caspases and cathepsins, enzymes implicated in apoptosis and other disease processes.[19][25] The fluoromethyl ketone acts as a "warhead" that forms a covalent adduct with the active site cysteine or serine residue.

Table of Selected Fluorinated Inhibitors of Caspases and Cathepsins

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Z-Phe-Ala-CH₂F | Cathepsin B | - | [27] |

| Ac-FLTD-CMK | Caspase-1 | 46.7 nM (IC₅₀) | [28] |

| Ac-FLTD-CMK | Caspase-4 | 1.49 µM (IC₅₀) | [28] |

| Ac-FLTD-CMK | Caspase-5 | 329 nM (IC₅₀) | [28] |

| Fluorinated vinylsulfone 4a | Cathepsin S | 5.9 nM (Kᵢ) | [13] |

| Fluorinated vinylsulfonate 3c | Cathepsin S | 0.9 nM (Kᵢ) | [13] |

| SID 26681509 | Cathepsin L | 56 nM (IC₅₀) | [22] |

Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into biomolecules allows for their visualization in vivo using PET. Fluorinated aliphatic thiols can be used as prosthetic groups for the ¹⁸F-labeling of peptides and other targeting vectors.[29][30]

The synthesis of ¹⁸F-labeled PET tracers is typically performed in an automated synthesis module housed in a "hot cell" to protect the operator from radiation.[5][13][27][31]

Generalized Protocol for Automated ¹⁸F-Labeling of a Peptide [9][12][31][32]

-

[¹⁸F]Fluoride Production and Trapping: Aqueous [¹⁸F]fluoride is produced in a cyclotron and transferred to the synthesis module, where it is trapped on an anion exchange cartridge.

-

Elution and Activation: The [¹⁸F]fluoride is eluted from the cartridge with a solution of potassium carbonate and a phase transfer catalyst (e.g., Kryptofix 2.2.2.).

-

Azeotropic Drying: The aqueous solvent is removed by azeotropic distillation with acetonitrile.

-

Radiolabeling: The precursor of the fluorinated prosthetic group is added to the dried [¹⁸F]fluoride, and the reaction is heated to effect nucleophilic substitution.

-

Prosthetic Group Purification/Activation: The ¹⁸F-labeled prosthetic group may be purified or activated in situ for conjugation.

-

Conjugation to Peptide: The activated prosthetic group is reacted with the peptide, which is often functionalized with a complementary reactive handle (e.g., an amine or thiol).

-

Deprotection: Any protecting groups on the peptide are removed.

-

HPLC Purification: The final ¹⁸F-labeled peptide is purified by reverse-phase HPLC.

-

Formulation: The purified tracer is formulated in a sterile, injectable solution.

Conclusion and Future Perspectives

Fluorinated aliphatic thiols represent a powerful and versatile class of building blocks for modern medicinal chemistry. Their ability to modulate key physicochemical properties such as acidity, lipophilicity, and metabolic stability provides a rational approach to overcoming many of the challenges associated with drug discovery and development. The synthetic methodologies for accessing these compounds are continuously evolving, with new and more efficient reagents and protocols being reported regularly. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the even more strategic and widespread application of fluorinated aliphatic thiols in the design of the next generation of therapeutics and diagnostic agents. The continued development of novel fluorination and fluoroalkylation reactions will undoubtedly expand the accessible chemical space and further empower medicinal chemists to craft molecules with precisely tailored properties.

References

-

Organic Syntheses Procedure. (URL: [Link])

-

Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Publishing. (URL: [Link])

-

Maleimide Conjugation Protocol for Thiol Dyes - BioActs. (URL: [Link])

-

Showing Compound Ethanethiol (FDB009365) - FooDB. (URL: [Link])

-

Ethanethiol - AERU - University of Hertfordshire. (URL: [Link])

-

Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])

-

Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed. (URL: [Link])

-

Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed. (URL: [Link])

-

Ethanethiol (CH3CH2SH, pKa = 10.6) was named the smelliest substance in existence. Draw the... - Homework.Study.com. (URL: [Link])

-

Automated synthesis of PET tracers - Forschungszentrum Jülich. (URL: [Link])

-

Ethanethiol CAS#: 75-08-1 • ChemWhat | Database of Chemicals & Biologicals. (URL: [Link])

-

Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α-Fluorovinylsulfones - Semantic Scholar. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

-

Selective Deprotection of Thioacetals by MnO2 , BaMnO4 and KMnO4 in the Presence of - Sciforum. (URL: [Link])

-

2-Fluoroethane-1-thiol | C2H5FS | CID 21616583 - PubChem - NIH. (URL: [Link])

- US7173156B1 - Thioacetate deprotection - Google P

-

Continuous Flow-based Solid-phase Peptide Synthesiser. (URL: [Link])

-

Rapid and Convenient Synthesis of S-Acetylarenethiols by Non-aqueous Diazotization. (URL: [Link])

-

2,2,2-Trifluoroethanethiol | C2H3F3S | CID 4133924 - PubChem. (URL: [Link])

-

Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3. (URL: [Link])

-

76 Clayton Scruggs was awarded the prize for best paper in the Physical & Applied Sciences category.. (URL: [Link])

-

Efficient Synthesis of Organic Thioacetates in Water - The Royal Society of Chemistry. (URL: [Link])

-

Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC. (URL: [Link])

-

Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed. (URL: [Link])

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (URL: [Link])

-

Subnanomolar Cathepsin S Inhibitors with High Selectivity: Optimizing Covalent Reversible α‐Fluorovinylsulfones and α‐Sulfonates as Potential Immunomodulators in Cancer - ResearchGate. (URL: [Link])

-

Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis - PubMed. (URL: [Link])

-

Thiol-dependent cathepsins: pathophysiological implications and recent advances in inhibitor design - PubMed. (URL: [Link])

- WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google P

-

Direct S-difluoromethylation of thiols: A facile synthetic route to difluoromethyl thioethers | Request PDF - ResearchGate. (URL: [Link])

-

Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria - MDPI. (URL: [Link])

Sources

- 1. scent.vn [scent.vn]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. memphis.edu [memphis.edu]

- 8. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Fluoroethane-1-thiol | C2H5FS | CID 21616583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 2,2,2-Trifluoroethanethiol | CAS 1544-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Showing Compound Ethanethiol (FDB009365) - FooDB [foodb.ca]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Ethanethiol [sitem.herts.ac.uk]

- 17. 2,2,2-Trifluoroethanethiol | C2H3F3S | CID 4133924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-Propanethiol | C3H8S | CID 6364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 21. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 24. vapourtec.com [vapourtec.com]

- 25. researchgate.net [researchgate.net]

- 26. Thiol-dependent cathepsins: pathophysiological implications and recent advances in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Radiotracer Production [uk-pet-core-lab.org.uk]

- 28. 2,2,2-トリフルオロエタンチオール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 29. chempep.com [chempep.com]

- 30. researchgate.net [researchgate.net]

- 31. Automated synthesis of PET tracers [fz-juelich.de]

- 32. homework.study.com [homework.study.com]

A Technical Guide to (2,2-difluorocyclobutyl)methanethiol: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of (2,2-difluorocyclobutyl)methanethiol, a specialized organofluorine building block with significant potential in modern drug discovery. We will detail its core physicochemical properties, including its molecular formula and weight. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol and workflow visualization. The guide delves into the strategic importance of the 2,2-difluorocyclobutyl moiety as a bioisosteric replacement for problematic chemical groups, particularly in mitigating off-target effects such as hERG inhibition.[1] Standard analytical characterization techniques, critical safety and handling protocols based on analogous compounds, and the future outlook for its application in developing novel therapeutics are also discussed. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their research programs.

Molecular Profile and Physicochemical Properties

(2,2-difluorocyclobutyl)methanethiol is a saturated carbocyclic compound featuring a geminal difluoro substitution on the cyclobutane ring and a methanethiol functional group. The presence of the thiol group suggests a potent, characteristic odor, while the fluorinated ring system imparts unique conformational and electronic properties that are highly sought after in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | (2,2-difluorocyclobutyl)methanethiol | - |

| CAS Number | 2731008-73-2 | |

| Molecular Formula | C₅H₈F₂S | Derived |

| Molecular Weight | 138.18 g/mol | |

| Appearance | Colorless liquid (Predicted) | - |

| Odor | Strong, unpleasant, cabbage-like (Predicted) | [2][3] |

| Boiling Point | Not available (Predicted to be volatile) | - |

| pKa (Thiol) | ~10-11 (Estimated based on methanethiol) | [2] |

The Strategic Role of the Difluorocyclobutyl Moiety in Drug Design

The incorporation of small, fluorinated aliphatic rings like the 2,2-difluorocyclobutyl group is a modern strategy in medicinal chemistry to design safer and more effective drug candidates. These groups often serve as bioisosteres—substituents that retain desired biological activity while favorably modifying physicochemical properties.

Expertise & Experience: The geminal difluoro substitution on the cyclobutane ring offers several distinct advantages over non-fluorinated or aromatic analogs:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

-

Conformational Control: The rigid cyclobutane ring, combined with the stereoelectronic effects of the C-F bonds, restricts the molecule's conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Modulation of Physicochemical Properties: Fluorination generally increases lipophilicity (logP), which can enhance membrane permeability and oral absorption.[4]

-

Mitigation of hERG Liability: A critical application is the reduction of off-target activity at the hERG potassium channel, a common cause of cardiotoxicity in drug development.[1] Research has demonstrated that replacing moieties like piperidine rings, which can contribute to hERG binding, with difluorocyclobutyl groups can effectively reduce this inhibitory activity.[1]

Caption: Bioisosteric replacement strategy to mitigate hERG toxicity.

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The conversion of a precursor alcohol to the target thiol can be envisioned as a two-step process: conversion of the alcohol to a good leaving group (e.g., a bromide) followed by displacement with a thiolating agent.

Caption: Proposed two-step synthesis of the target thiol.

Detailed Experimental Protocol (Step 2: Thiolation via Thiourea)

This protocol is a self-validating system based on the well-established synthesis of thiols from alkyl halides.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve (2,2-difluorocyclobutyl)methyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (5 mL per mmol of halide).

-

Causality: Ethanol is an excellent solvent for both reactants. The reaction is performed under an inert nitrogen atmosphere to prevent oxidation of the resulting thiol. A slight excess of thiourea ensures complete consumption of the alkyl halide.

-

-

Isothiouronium Salt Formation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide spot has disappeared.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the halide and thiourea to form the stable intermediate isothiouronium salt.

-

-

Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water (2 mL per mmol of NaOH) dropwise.

-

Causality: The basic solution hydrolyzes the isothiouronium salt to liberate the thiolate anion. An excess of base is required to drive the hydrolysis to completion.

-

-

Workup and Isolation: Heat the mixture to reflux for an additional 2 hours. After cooling, acidify the reaction mixture carefully with cold 1 M HCl to a pH of ~2-3.

-

Causality: The second reflux ensures complete hydrolysis. Acidification protonates the thiolate anion to form the neutral thiol product, causing it to separate from the aqueous phase.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude thiol should be purified by vacuum distillation or flash column chromatography on silica gel.

-

Trustworthiness: This standard workup procedure effectively isolates the product. The final purification step is crucial for removing any unreacted starting materials or byproducts, ensuring the high purity required for subsequent applications.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques would be employed.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for the cyclobutyl protons. A doublet for the -CH₂S- protons, likely coupled to the adjacent cyclobutyl proton. A triplet for the -SH proton (may exchange with D₂O). |

| ¹³C NMR | Signals corresponding to the five carbon atoms. The carbon bearing the two fluorine atoms (CF₂) will appear as a triplet due to C-F coupling. |

| ¹⁹F NMR | A complex multiplet is expected for the two non-equivalent fluorine atoms, showing geminal F-F coupling and vicinal F-H coupling. |

| Mass Spec (MS) | The molecular ion peak (M⁺) at m/z = 138.18. A characteristic fragmentation pattern showing loss of -SH or -CH₂SH. |

| Infrared (IR) | A weak but sharp absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch. Strong C-F stretching bands around 1100-1200 cm⁻¹. |

Handling, Safety, and Storage (EHS)

While a specific Safety Data Sheet (SDS) for (2,2-difluorocyclobutyl)methanethiol is not available, its handling should be guided by the known hazards of volatile, low-molecular-weight thiols like methanethiol.[2][6][7][8][9]

-

Toxicity and Odor: Thiols are toxic if inhaled and possess an extremely strong and unpleasant odor, detectable at very low concentrations.[2][7] All manipulations must be conducted in a well-ventilated chemical fume hood.[6][7]

-

Flammability: The compound is predicted to be flammable. Keep away from heat, sparks, and open flames.[7][9] Grounding of containers may be necessary to prevent static discharge.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[6][9] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative dimerization to the corresponding disulfide.

-

Spill and Waste: Spills should be treated with an oxidizing agent like household bleach (sodium hypochlorite solution) to neutralize the thiol before cleanup.[2] Dispose of waste in accordance with local, state, and federal regulations.[6]

Applications and Future Outlook

(2,2-difluorocyclobutyl)methanethiol is not an end-product but a valuable synthetic intermediate. Its primary application lies in its use as a building block for introducing the 2,2-difluorocyclobutyl motif into larger, more complex molecules targeted for biological evaluation.

-

Lead Optimization: It can be used to modify existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and reduce toxicity, as exemplified by the strategy to mitigate hERG inhibition.[1]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment, it could be used in FBDD screening campaigns to identify novel binding interactions with protein targets.

-

Novel Linker Technologies: The thiol group is a versatile functional handle. It can participate in nucleophilic substitution, Michael additions, and thiol-ene "click" chemistry, making it useful for synthesizing linkers for antibody-drug conjugates (ADCs) or PROTACs.[10]

The continued interest in C(sp³)-rich and fluorinated scaffolds ensures that building blocks like (2,2-difluorocyclobutyl)methanethiol will play an increasingly important role in the discovery of next-generation therapeutics.[4]

References

-

Methanethiol - Wikipedia. Wikipedia. [Link]

-

Methanethiol - Safety Data Sheet. Air Liquide Singapore. [Link]

-

Material Safety Data Sheet - Methanethiol, 99.5+%. Cole-Parmer. [Link]

-

Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. ResearchGate. [Link]

-

Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. National Center for Biotechnology Information. [Link]

-

Furan-2-ylmethanethiol - Wikipedia. Wikipedia. [Link]

-

Methanethiol - Merck Index. Merck & Co.[Link]

-

Decarboxylative C N coupling of 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) building blocks. ChemRxiv. [Link]

Sources

- 1. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities PMID: 40167442 | MCE [medchemexpress.cn]

- 2. Methanethiol - Wikipedia [en.wikipedia.org]

- 3. Methanethiol [drugfuture.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sg.airliquide.com [sg.airliquide.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

The Lipophilicity of Fluorinated Cyclobutane Thiols: A Technical Guide for Drug Design

Executive Summary

The "Magic Fluorine" Effect in Strained Rings

In modern medicinal chemistry, the cyclobutane ring has transcended its role as a simple spacer to become a critical bioisostere for phenyl, tert-butyl, and isopropyl groups. When fluorinated, this scaffold exhibits the "gauche effect," a stereoelectronic phenomenon that locks the ring into specific puckered conformations, dramatically altering the vector of attached functional groups.

This guide focuses on a specific, high-value motif: Fluorinated Cyclobutane Thiols .

While thiols (–SH) are less common in final drug candidates due to metabolic liabilities, they are indispensable intermediates for synthesizing sulfonamides, sulfones, and thioethers, and are increasingly used as "warheads" in covalent inhibitors and antibody-drug conjugates (ADCs). Understanding how fluorine substitution on the cyclobutane core modulates the lipophilicity (LogP/LogD) and acidity (pKa) of the thiol is essential for predicting membrane permeability and off-target reactivity.

Part 1: The Fluorine-Cyclobutane Scaffold

Structural Dynamics: The Puckering Effect

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

Unsubstituted Cyclobutane: Rapidly flips between puckered conformers (barrier ~1.5 kcal/mol).[1]

-

3,3-Difluorocyclobutane: The introduction of geminal fluorines creates a "locking" effect. Due to the hyperconjugative interaction between the C–H and C–F bonds (σC–H → σ*C–F), the ring adopts a conformation that maximizes these interactions.

-

Impact on Lipophilicity: This conformational lock defines the dipole moment .[1] A lower net dipole moment generally correlates with higher lipophilicity.[1]

The Lipophilicity Hierarchy

Based on extensive data from Enamine and Mykhailiuk's groups, the lipophilicity trend for cyclobutane derivatives follows a non-intuitive progression driven by the "Polar Hydrophobicity" of fluorine.

| Substituent Pattern | LogP Trend | Mechanism |

| Cyclobutane (H) | Baseline | Standard hydrocarbon lipophilicity. |

| 3-Fluorocyclobutane (F) | Decrease or Neutral | The C–F bond introduces a strong dipole without sufficient bulk to mask it.[1] |

| 3,3-Difluorocyclobutane (F2) | Increase (Moderate) | Dipole cancellation (geminal) + increased molecular volume. |

| 3-(Trifluoromethyl)cyclobutane | Increase (Significant) | High volume + "Fat" fluorine electron cloud masks the polar core.[1] |

Critical Insight: For 3,3-difluorocyclobutane thiols, the lipophilicity is typically higher than the non-fluorinated parent. This contrasts with linear aliphatic chains where adding polar fluorines near a polar headgroup can sometimes lower LogP.[1]

Part 2: The Thiol Specifics (Acidity & Reactivity)

The Inductive Effect on pKa

The thiol group (–SH) is significantly more acidic than the alcohol (–OH). Fluorination on the ring further lowers the pKa via the inductive electron-withdrawing effect (

-

Standard Alkyl Thiol pKa: ~10.5

-

3,3-Difluorocyclobutane Thiol pKa: ~8.5 – 9.0 (Estimated)

Implication: At physiological pH (7.4), a significant fraction of the fluorinated thiol may exist as the thiolate anion (–S⁻) .

-

LogD vs. LogP: While the intrinsic lipophilicity (LogP) increases with fluorination, the effective distribution coefficient (LogD) at pH 7.4 might drop if the pKa shifts enough to ionize the thiol.

-

Reactivity: The lowered pKa makes these thiols better nucleophiles at neutral pH, increasing their utility in "click" chemistry (thiol-maleimide conjugation) but also their susceptibility to oxidative dimerization (disulfide formation).

Part 3: Visualization of Conformation & Logic

The following diagram illustrates the structural decision-making process and the conformational impact of fluorination.

Caption: Decision tree showing the impact of fluorination patterns on cyclobutane conformation and physicochemical properties.

Part 4: Synthesis & Experimental Protocols

Synthesis of 3,3-Difluorocyclobutane-1-thiol

Direct thiolation of fluorinated cyclobutanes is challenging due to the volatility of the products and potential for elimination. The most robust route proceeds via the thioacetate.

Workflow:

-

Starting Material: 3,3-Difluorocyclobutanecarboxylic acid (Commercially available or synthesized from ethyl ester).[1][2]

-

Reduction: LiAlH4 reduction to the Alcohol.

-

Activation: Mesylation (MsCl).

-

Substitution: Displacement with Potassium Thioacetate (KSAc).[1]

-

Deprotection: Gentle hydrolysis to the Thiol.[1]

Caption: Validated synthetic pathway from carboxylic acid to free thiol via thioacetate.[1]

Protocol: Measuring LogP (Shake-Flask Method)

Note: HPLC methods are faster, but the Shake-Flask method is the "Gold Standard" for validating computational models of novel fluorinated scaffolds.

Prerequisites:

-

Degassed Solvents: Essential. Oxygen promotes disulfide formation (R-S-S-R), which has a drastically different LogP (much higher) than the free thiol (R-SH), skewing results.

-

EDTA: Add 1mM EDTA to the aqueous phase to chelate trace metals that catalyze oxidation.[1]

Step-by-Step:

-

Preparation: Prepare a saturated system of 1-Octanol and Water (phosphate buffer pH 7.4 for LogD, or 0.1M HCl for LogP to ensure neutral species).

-

Equilibration: Mix phases for 24 hours, then separate.

-

Solute Addition: Dissolve the fluorinated thiol in the octanol-saturated water phase (concentration ~100 μM). Immediate analysis is required.[1]

-

Partitioning: Add water-saturated octanol. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV or GC-MS (if volatile).

-

Calculation:

-

Part 5: Data Summary & Comparison

The following table synthesizes data extrapolated from Mykhailiuk’s extensive bioisostere studies, adjusted for the sulfur atom.

| Scaffold | Substituent (C3) | Est. LogP (Thiol) | Est.[1] pKa (SH) | Steric Volume (ų) |

| Cyclobutane | H, H | 1.8 – 2.0 | ~10.5 | 84 (Benzene ref) |

| 3,3-Difluorocyclobutane | F, F | 2.2 – 2.4 | ~8.8 | 101 |

| 3-CF3-Cyclobutane | H, CF3 | 2.8 – 3.1 | ~9.2 | 171 |

Key Takeaway for Drug Design: If your lead compound needs a lipophilicity boost without adding significant molecular weight (MW), the 3,3-difluorocyclobutane is superior to the unsubstituted ring. If you need to block metabolism and significantly increase lipophilicity, the CF3-cyclobutane is the choice, but be aware of the steric bulk (larger than t-Butyl).[3]

References

-

Mykhailiuk, P. K. (2024).[1][4][5] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1][4] Link

-

Grygorenko, O. O., et al. (2023).[1][6] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link

-

Linclau, B., et al. (2023).[1][6] Lipophilicity modulations by fluorination correlate with membrane partitioning. Angewandte Chemie Int. Ed. Link

-

Wang, J., et al. (2018).[1] Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances. Link

-

Melnykov, K. P., et al. (2018).[1][2] A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthesis. Link

Sources

- 1. 3,3-Difluorocyclobutene | C4H4F2 | CID 13759149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

The Metabolic Fortitude of gem-Difluorocyclobutanes: A Technical Guide for Drug Discovery

Foreword: The Quest for Metabolic Resilience in Drug Design

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its success. A compound that is rapidly metabolized can suffer from poor bioavailability, a short duration of action, and the potential for the formation of toxic byproducts. Consequently, medicinal chemists are in a constant search for structural motifs that can enhance a molecule's resilience to metabolic degradation without compromising its desired pharmacological activity. The gem-difluorocyclobutane moiety has emerged as a powerful tool in this endeavor, offering a unique combination of steric and electronic properties that can effectively shield vulnerable positions from enzymatic attack. This guide provides an in-depth exploration of the metabolic stability of gem-difluorocyclobutane derivatives, intended for researchers, scientists, and drug development professionals seeking to leverage this valuable structural unit in their therapeutic design strategies.

The Strategic Advantage of the gem-Difluorocyclobutane Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes.[2] The gem-difluorocyclobutane group, featuring two fluorine atoms on the same carbon within a strained four-membered ring, offers several distinct advantages:

-

Metabolic Shielding: The primary role of the gem-difluoro group is to act as a bioisostere for metabolically labile functionalities, most notably gem-dimethyl groups and carbonyls.[3] Cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism, frequently target benzylic or allylic positions for oxidation.[4] The electron-withdrawing nature of the fluorine atoms deactivates adjacent C-H bonds, rendering them less susceptible to hydroxylation.[5]

-

Conformational Rigidity: The cyclobutane ring itself imposes a degree of conformational constraint on the molecule, which can be beneficial for binding to the target protein.[6][7] The introduction of the gem-difluoro group can further influence the puckering of the ring and the overall molecular conformation, sometimes leading to a more favorable binding pose.[1]

-

Modulation of Physicochemical Properties: Fluorination can subtly alter a molecule's lipophilicity, solubility, and pKa.[8][9] While the effects are context-dependent, the gem-difluorocyclobutane moiety is generally considered to be a polar, yet lipophilic group, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

-

Reduced Off-Target Effects: In some instances, the incorporation of a gem-difluorocyclobutane has been shown to mitigate interactions with off-target proteins, such as the hERG potassium channel, a common source of cardiac toxicity, and P-glycoprotein (P-gp), an efflux pump that can limit drug exposure.[4][6]

A notable example of the successful application of this strategy is in the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1). The replacement of a metabolically vulnerable moiety with a gem-difluorocyclobutane was crucial in achieving the desired metabolic stability and potency.[6][7] Similarly, in the development of glutaminase-1 (GLS-1) inhibitors and melanin concentrating hormone receptor 1 inhibitors, the 1,1-disubstitution of the gem-difluorocyclobutane was key to blocking a metabolic weak spot.[6]

Unraveling the Metabolic Fate: Common Pathways and the Impact of gem-Difluorination

The metabolism of xenobiotics is a complex process, primarily occurring in the liver, designed to convert lipophilic compounds into more water-soluble derivatives for excretion. This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The Role of Cytochrome P450

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the majority of Phase I metabolic reactions.[12] These enzymes catalyze a variety of oxidative transformations, including:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to an aliphatic or aromatic carbon.

-

N- and O-dealkylation: The removal of an alkyl group from a nitrogen or oxygen atom.

-

Epoxidation: The formation of an epoxide across a double bond.

-

Oxidation of heteroatoms: The oxidation of nitrogen, sulfur, or phosphorus atoms.

The gem-difluorocyclobutane moiety primarily influences metabolism by sterically and electronically hindering these oxidative processes at or near the site of incorporation. The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density of neighboring C-H bonds, making them less susceptible to hydrogen atom abstraction by the reactive oxygen species of the P450 active site.[2][5]

Diagram: The Mechanism of Metabolic Blocking

Caption: Blocking of CYP450-mediated oxidation by a gem-difluorocyclobutane moiety.

Metabolic Switching: A Consequence of Site-Specific Blocking

While the gem-difluorocyclobutane group can effectively block metabolism at a specific site, it is important to consider the potential for "metabolic switching."[13] When a primary metabolic pathway is inhibited, the molecule may be metabolized at alternative, previously less favored sites. This can lead to the formation of different metabolites with potentially altered pharmacological or toxicological profiles.

In a study on a macrocyclic compound, the introduction of a gem-difluoroalkoxyphenyl moiety led to a dramatic switch in the metabolic pathway.[1] The non-fluorinated analog underwent dealkylation at the phenolic site, whereas the fluorinated macrocycle was protected from this pathway but became susceptible to amide hydrolysis.[1] This highlights the importance of comprehensive metabolite identification studies to fully understand the metabolic fate of a new chemical entity.

Experimental Assessment of Metabolic Stability: A Practical Guide

A thorough evaluation of a compound's metabolic stability is a cornerstone of preclinical drug development. A combination of in vitro and in vivo studies is typically employed to predict human pharmacokinetics.

In Vitro Assays: The First Line of Evaluation

In vitro assays provide a rapid and cost-effective means to assess metabolic stability and are essential for guiding structure-activity relationship (SAR) studies.[14]

This is one of the most common in vitro assays used to evaluate Phase I metabolism.[5] Liver microsomes are subcellular fractions that are rich in CYP enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Diagram: Microsomal Stability Assay Workflow

Caption: A streamlined workflow for the liver microsomal stability assay.

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their cofactors, providing a more physiologically relevant model than microsomes.[9][15]

Experimental Protocol: Hepatocyte Stability Assay

-

Cell Preparation:

-

Thaw cryopreserved human hepatocytes and resuspend them in a suitable culture medium (e.g., Williams' Medium E).

-

Determine cell viability and adjust the cell density (typically to 0.5-1 x 10^6 viable cells/mL).

-

-

Incubation:

-

In a non-coated 12- or 24-well plate, add the hepatocyte suspension.

-

Add the test compound (final concentration typically 1 µM) to the wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.

-

Quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Lyse the cells by vortexing or sonication.

-

Centrifuge the samples to pellet cell debris.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Data Analysis:

-

Similar to the microsomal stability assay, determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint). CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

-

Metabolite Identification using LC-MS/MS

Identifying the metabolites of a drug candidate is crucial for understanding its metabolic fate and assessing the potential for active or toxic metabolites.[16] High-resolution LC-MS/MS is the primary analytical tool for this purpose.

Analytical Approach: Metabolite Identification

-

Sample Analysis: Analyze the quenched samples from the in vitro stability assays using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.

-

Data Processing: Use specialized software to compare the chromatograms of the t=0 and later time point samples to identify peaks that represent potential metabolites.

-

Structural Elucidation: The mass difference between the parent compound and a potential metabolite can suggest the type of metabolic transformation (e.g., +16 Da for hydroxylation). The fragmentation pattern in the MS/MS spectrum provides further structural information to confirm the identity and location of the modification.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[17] These studies provide critical data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.

Study Design: A Typical In Vivo PK Study

-

Animal Model: Select an appropriate animal species (e.g., mouse, rat, dog, or non-human primate).

-

Dosing: Administer the test compound via the intended clinical route (e.g., oral, intravenous).

-

Blood Sampling: Collect blood samples at multiple time points after dosing.

-

Sample Processing: Process the blood to obtain plasma or serum.

-

Bioanalysis: Quantify the concentration of the parent drug and major metabolites in the plasma/serum samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software to calculate key pharmacokinetic parameters, including:

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t½): The time required for the drug concentration to decrease by half.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

-

Diagram: In Vivo Pharmacokinetic Study Workflow

Caption: Key steps in an in-vivo pharmacokinetic study.

Data Interpretation and Predictive Power

The data generated from in vitro and in vivo studies are used to build a comprehensive understanding of a compound's metabolic profile and to predict its behavior in humans.

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is a mathematical approach used to predict in vivo pharmacokinetic parameters from in vitro data.[6] The intrinsic clearance values obtained from microsomal or hepatocyte stability assays can be scaled to predict hepatic clearance in vivo. This allows for an early assessment of a compound's likely human dose and dosing frequency.

Quantitative Comparison and Structure-Metabolism Relationships

A key aspect of lead optimization is to establish a clear structure-metabolism relationship. By comparing the metabolic stability of a series of analogs, including those with and without the gem-difluorocyclobutane moiety, medicinal chemists can make informed decisions about which structural modifications are most likely to improve the pharmacokinetic profile.

Table 1: Illustrative Comparison of Metabolic Stability

| Compound | Moiety at Position X | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog 1 | gem-dimethyl | 15 | 46.2 |

| Analog 2 | gem-difluorocyclobutane | > 60 | < 11.6 |

| Analog 3 | Carbonyl | 8 | 86.6 |

HLM: Human Liver Microsomes. Data are hypothetical and for illustrative purposes.

As illustrated in the hypothetical data in Table 1, the replacement of a metabolically labile gem-dimethyl or carbonyl group with a gem-difluorocyclobutane can lead to a significant increase in metabolic stability, as evidenced by a longer in vitro half-life and lower intrinsic clearance.

Conclusion: A Validated Strategy for Robust Drug Design

The incorporation of a gem-difluorocyclobutane moiety has proven to be a highly effective strategy for enhancing the metabolic stability of drug candidates. Its ability to act as a metabolic shield for vulnerable positions, coupled with its influence on conformation and other physicochemical properties, makes it a valuable tool in the medicinal chemist's arsenal. A thorough understanding of the underlying metabolic principles and the application of a robust suite of in vitro and in vivo experimental techniques are essential for successfully leveraging this powerful structural motif. By carefully considering the potential for metabolic switching and by systematically evaluating structure-metabolism relationships, researchers can harness the metabolic fortitude of gem-difluorocyclobutane derivatives to design more resilient and ultimately more effective therapeutic agents.

References

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433. [Link]

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

-

Holovach, S., Melnykov, K. P., Skreminskiy, A., Herasymchuk, M., Tavlui, O., Aloshyn, D., Borysko, P., Rozhenko, A. B., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Grygorenko, O. O., Holovach, S. M., Melnykov, K. P., Skreminskiy, A. M., Herasymchuk, M. M., Tavlui, O. M., Aloshyn, D. S., Borysko, P. O., Rozhenko, A. B., Ryabukhin, S. V., & Volochnyuk, D. M. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 148-154. [Link]

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2026). Synthesis of gem -Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. ResearchGate. [Link]

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]

-